molecular formula C32H22O4 B1597880 1,4-Bis(4-phenoxybenzoyl)benzene CAS No. 54299-17-1

1,4-Bis(4-phenoxybenzoyl)benzene

Cat. No.: B1597880
CAS No.: 54299-17-1
M. Wt: 470.5 g/mol
InChI Key: NWJVKSITTJQWCG-UHFFFAOYSA-N
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Description

1,4-Bis(4-phenoxybenzoyl)benzene is an organic compound with the molecular formula C({32})H({22})O(_{4}) It is known for its unique structure, which consists of a benzene ring substituted with two 4-phenoxybenzoyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(4-phenoxybenzoyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzene is reacted with 4-phenoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling are often implemented to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(4-phenoxybenzoyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO({3})).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH({4})).

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: KMnO(_{4}) in acidic or basic medium.

    Reduction: LiAlH({4}) in methanol.

    Substitution: Halogenation using bromine (Br({2})) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,4-Bis(4-phenoxybenzoyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings.

Comparison with Similar Compounds

    1,4-Bis(4-methoxybenzoyl)benzene: Similar structure but with methoxy groups instead of phenoxy groups.

    1,4-Bis(4-chlorobenzoyl)benzene: Contains chlorine atoms, which can alter its reactivity and applications.

    1,4-Bis(4-nitrobenzoyl)benzene: Nitro groups introduce different electronic properties and reactivity.

Uniqueness: 1,4-Bis(4-phenoxybenzoyl)benzene is unique due to the presence of phenoxy groups, which can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. This makes it a versatile compound for use in diverse scientific and industrial applications.

Properties

IUPAC Name

[4-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O4/c33-31(25-15-19-29(20-16-25)35-27-7-3-1-4-8-27)23-11-13-24(14-12-23)32(34)26-17-21-30(22-18-26)36-28-9-5-2-6-10-28/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJVKSITTJQWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074056
Record name Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54299-17-1
Record name 1,1′-(1,4-Phenylene)bis[1-(4-phenoxyphenyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54299-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1,4-phenylenebis((4-phenoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054299171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-phenylenebis[(4-phenoxyphenyl)methanone]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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